

Chromium(V) Intermediates in Oxidation Reactions: A Technical Guide

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Compound of Interest

Compound Name: Chromium(5+)

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Introduction

Chromium(VI) compounds are powerful oxidizing agents widely employed in organic synthesis. The mechanisms of these oxidation reactions are complex and often involve the formation of transient chromium intermediates in lower oxidation states, such as Cr(V) and Cr(IV). Among these, chromium(V) intermediates have garnered significant attention due to their established role in the oxidation of various organic substrates and their implication in the biological activity of chromium compounds. This technical guide provides an in-depth overview of the formation, characterization, and reactivity of Cr(V) intermediates in oxidation reactions, with a focus on their spectroscopic signatures and the experimental methodologies used to study them.

Formation of Chromium(V) Intermediates

Chromium(V) species are typically generated in situ during the reduction of chromium(VI) by a substrate. In the context of alcohol oxidation, the reaction is initiated by the formation of a chromate ester from the alcohol and chromic acid. This ester then undergoes decomposition in the rate-determining step to yield the oxidized product (an aldehyde or ketone) and a reduced chromium species, initially Cr(IV).^[1] Subsequent single-electron transfer steps and disproportionation reactions can then lead to the formation of Cr(V) species. The presence of certain ligands, such as heteroaromatic N-bases, can catalyze the oxidation process, likely through the formation of reactive Cr(VI) and Cr(V) complexes.

Spectroscopic Characterization of Chromium(V) Intermediates

The paramagnetic nature of Cr(V) (a d^1 ion) makes Electron Paramagnetic Resonance (EPR) spectroscopy the primary and most definitive technique for its detection and characterization.^[2] UV-Visible spectroscopy is also a valuable tool for monitoring the kinetics of Cr(VI) consumption and, in some cases, for the direct detection of Cr(V) species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectra of Cr(V) intermediates provide crucial information about their electronic structure and coordination environment. The key parameters obtained from an EPR spectrum are the g -value and the hyperfine coupling constant (A). The isotropic g -value (g_{iso}) is sensitive to the nature of the donor atoms coordinated to the Cr(V) center, while the isotropic hyperfine coupling constant (A_{iso}) to the ^{53}Cr nucleus ($I = 3/2$, 9.5% natural abundance) provides information about the electron density at the chromium nucleus.

Table 1: Representative EPR Parameters for Cr(V) Intermediates

Cr(V) Species	Substrate/Ligand	g_{iso}	$A_{iso}(^{53}\text{Cr})$ (10^{-4} cm^{-1})	Reference
$[\text{CrV}(\text{O})(6\text{-COO}^-\text{-tpa})]^{2+}$	Not Applicable	-	-	[3]
$[\text{CrV}(\text{O})(\text{OCH}_3)(\text{TMC})]^{2+}$	Methanol	-	-	[4]
nitrido{5,10,15-tris(p-cyanophenyl)corrole}chromium(V)	Corrole	1.987	26 G ($A^{53}\text{Cr}$)	[5]

Note: '-' indicates data not specified in the provided search results.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be employed to monitor the decay of the characteristic absorbance of Cr(VI) species during an oxidation reaction, providing kinetic information. In some instances, distinct absorption bands for Cr(V) intermediates have been observed, allowing for their quantitative analysis.

Table 2: UV-Visible Absorption Maxima for Selected Cr(V) Complexes

Cr(V) Complex	Solvent	λ_{max} (nm) (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
[CrV(O)(6-COO ⁻ -tpa)] ²⁺	Acetonitrile	370 (120), 550 (180)	[6]
nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V)	Not Specified	438 (Soret), 608 (Q-band)	[5]

Reactivity of Chromium(V) Intermediates

Chromium(V) intermediates are themselves potent oxidizing agents and can participate in further oxidation of the organic substrate. In some catalytic cycles, the Cr(V) species is a key intermediate that is regenerated. The reactivity of a Cr(V)-oxo complex, for instance, has been shown to involve hydrogen-atom transfer reactions.[3]

Experimental Protocols

Protocol 1: Detection of Cr(V) Intermediates in Alcohol Oxidation by EPR Spectroscopy

Objective: To detect and characterize Cr(V) intermediates formed during the oxidation of an alcohol (e.g., ethanol) by a Cr(VI) reagent (e.g., Jones reagent).

Materials:

- Ethanol (absolute)
- Chromium(VI) trioxide (CrO_3)

- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Deionized water
- Liquid nitrogen
- EPR tubes (quartz)
- EPR spectrometer

Procedure:

- Preparation of Jones Reagent (2.5 M): In a beaker cooled in an ice-water bath, dissolve 25 g of CrO_3 in 75 mL of deionized water. Slowly and carefully add 25 mL of concentrated H_2SO_4 with continuous stirring. Maintain the temperature between 0 and 5°C.[7]
- Sample Preparation for EPR:
 - In a clean, dry vial, prepare a solution of the alcohol (e.g., ethanol) in acetone.
 - In a separate vial, dilute the prepared Jones reagent with acetone.
 - Cool both solutions in an ice bath.
 - To a pre-cooled EPR tube, add a small volume of the alcohol solution.
 - Rapidly add an equivalent volume of the cold Jones reagent solution to the EPR tube.
 - Quickly mix the contents by gentle inversion.
 - Immediately freeze the EPR tube by slowly immersing it in liquid nitrogen to quench the reaction and trap the transient intermediates.[8]
- EPR Measurement:
 - Carefully insert the frozen sample into the pre-cooled EPR spectrometer cavity.

- Record the EPR spectrum at a low temperature (e.g., 77 K).
- Typical spectrometer settings for Cr(V) detection are: X-band frequency (~9.5 GHz), microwave power of ~1-10 mW, modulation frequency of 100 kHz, and a magnetic field scan range appropriate for g-values around 1.9-2.0.
- Data Analysis:
 - Analyze the resulting EPR spectrum to determine the g-values and any hyperfine coupling constants.
 - Simulate the spectrum to confirm the identity of the Cr(V) species.

Protocol 2: Stopped-Flow UV-Visible Kinetic Study of Cr(VI) Oxidation of an Alcohol

Objective: To determine the kinetics of the initial stages of alcohol oxidation by Cr(VI) by monitoring the decay of the Cr(VI) absorbance.

Materials:

- Alcohol (e.g., ethanol)
- Potassium dichromate ($K_2Cr_2O_7$)
- Perchloric acid ($HClO_4$)
- Deionized water
- Stopped-flow spectrophotometer

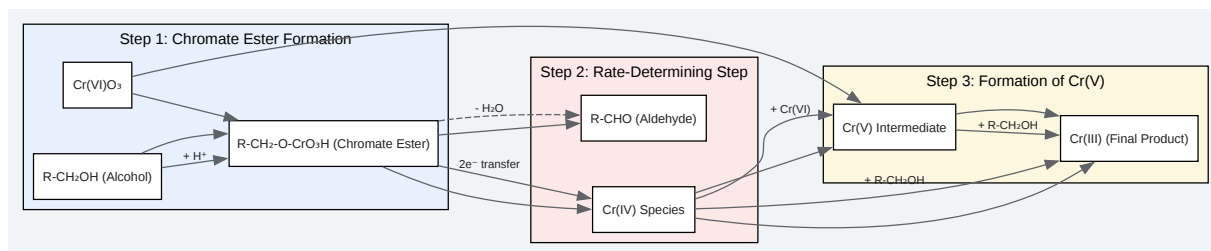
Procedure:

- Solution Preparation:
 - Prepare a stock solution of the alcohol in deionized water.
 - Prepare a stock solution of potassium dichromate in deionized water.

- Prepare a stock solution of perchloric acid in deionized water.
- Stopped-Flow Experiment:
 - Load one syringe of the stopped-flow apparatus with the alcohol solution and the perchloric acid solution (pre-mixed).
 - Load the second syringe with the potassium dichromate solution.
 - Set the spectrophotometer to monitor the reaction at a wavelength where Cr(VI) has a strong absorbance and the other species have minimal absorbance (e.g., around 350-370 nm).
 - Initiate the rapid mixing of the two solutions. Data collection should begin immediately upon stopping the flow.
 - Record the change in absorbance as a function of time.
- Data Analysis:
 - Analyze the kinetic trace (absorbance vs. time) to determine the initial rate of the reaction.
 - By varying the concentrations of the alcohol, Cr(VI), and acid, the order of the reaction with respect to each component can be determined, and the rate law can be established.

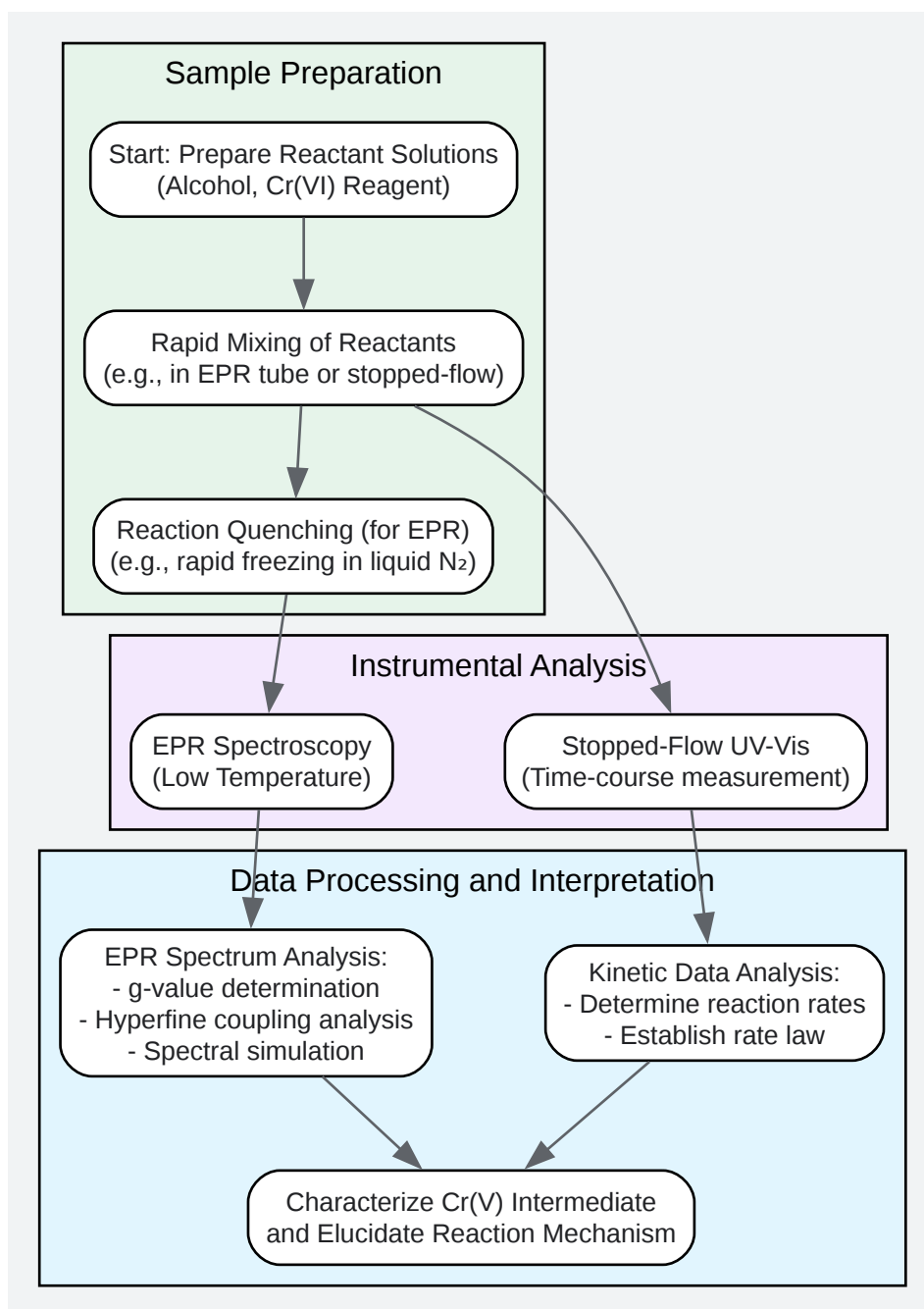
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of alcohol oxidation by Cr(VI) involving Cr(V) intermediates.



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Caption: Workflow for the characterization of Cr(V) intermediates.

Conclusion

The study of chromium(V) intermediates is crucial for a comprehensive understanding of the mechanisms of chromium-based oxidation reactions. The combination of spectroscopic techniques, particularly EPR, with kinetic studies provides a powerful approach to detect,

characterize, and ascertain the role of these transient species. The methodologies and data presented in this guide offer a foundational resource for researchers in organic synthesis, mechanistic chemistry, and related fields, including those in drug development who may utilize chromium-based reagents or are investigating the biological implications of chromium.

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